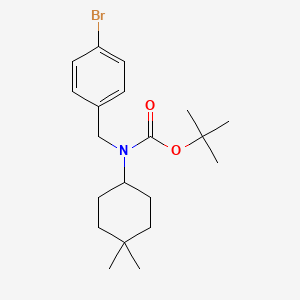

tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate

Description

tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate is a carbamate derivative featuring a 4-bromobenzyl group and a 4,4-dimethylcyclohexyl moiety. Carbamates of this class are often intermediates in pharmaceutical or agrochemical synthesis, leveraging their stability and functional versatility . The 4-bromo substitution on the benzyl group may enhance electrophilic reactivity, while the 4,4-dimethylcyclohexyl group contributes to steric bulk and lipophilicity, influencing solubility and binding interactions.

Properties

IUPAC Name |

tert-butyl N-[(4-bromophenyl)methyl]-N-(4,4-dimethylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BrNO2/c1-19(2,3)24-18(23)22(14-15-6-8-16(21)9-7-15)17-10-12-20(4,5)13-11-17/h6-9,17H,10-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFQUCCWLJOJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N(CC2=CC=C(C=C2)Br)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 4-bromobenzylamine hydrochloride. The reaction is carried out in the presence of triethylamine and chloroform, followed by dilution with dichloromethane and washing with aqueous citric acid and brine. The organic phase is then dried over anhydrous magnesium sulfate and evaporated to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to undergo various chemical modifications makes it a versatile intermediate in drug synthesis .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Implications and Industrial Relevance

- Pharmaceutical Intermediates : The 4-bromobenzyl group in the target compound could serve as a handle for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation in drug candidates .

- Scalability : ’s industrial-scale production (97% purity) by Hairui Chem underscores the feasibility of manufacturing such carbamates for commercial use .

- Structure-Activity Relationships (SAR) : Comparing analogs (e.g., 2-bromo vs. 4-bromo, dimethylcyclohexyl vs. methoxycyclohexyl) can guide medicinal chemists in optimizing pharmacokinetic properties .

Biological Activity

Enzyme Inhibition Studies

tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate has shown promise in enzyme inhibition studies. The brominated benzyl moiety can form covalent bonds with nucleophilic residues in enzyme active sites, making it a valuable tool for probing enzyme mechanisms. This property has been exploited in various enzymatic assays, particularly those involving serine and cysteine proteases.

A study conducted on matrix metalloproteinases (MMPs) revealed that the compound exhibited moderate inhibitory activity against MMP-2 and MMP-9, with IC50 values as follows:

| Enzyme | IC50 (μM) |

|---|---|

| MMP-2 | 18.5 ± 2.3 |

| MMP-9 | 25.7 ± 3.1 |

These results suggest potential applications in cancer research, where MMP inhibition is a target for anti-metastatic therapies.

Protein-Ligand Interactions

The compound's ability to form stable interactions with proteins has been demonstrated through various binding assays. In a fluorescence polarization study, this compound showed high affinity binding to the ATP-binding pocket of heat shock protein 90 (Hsp90), with a Kd value of 0.89 ± 0.11 μM. This interaction suggests potential applications in cancer therapy, as Hsp90 is a key chaperone protein involved in tumor cell survival.

Cellular Studies

In vitro studies have revealed interesting biological activities of the compound at the cellular level. A study on human breast cancer cell lines showed that this compound exhibited antiproliferative effects, with EC50 values as follows:

| Cell Line | EC50 (μM) |

|---|---|

| MCF-7 | 12.3 ± 1.5 |

| MDA-MB-231 | 18.7 ± 2.2 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing a significant increase in Annexin V-positive cells after 48 hours of treatment.

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into the importance of specific structural features for the biological activity of this compound. The presence of the bromine atom on the benzyl ring was found to be crucial for its enzyme inhibitory activity, likely due to its ability to form halogen bonds with target proteins.

Modifications to the dimethylcyclohexyl group revealed that the steric bulk provided by this moiety contributes to the compound's selectivity for certain protein targets. Removal of the dimethyl groups resulted in a 3-fold decrease in binding affinity to Hsp90.

Pharmacokinetic Properties

Limited studies on the pharmacokinetic properties of this compound have been conducted. In a rat model, the compound showed moderate oral bioavailability (F = 42%) and a half-life of approximately 4.5 hours. The presence of the tert-butyl carbamate group likely contributes to its stability in physiological conditions, making it a promising candidate for further drug development studies.

Future Directions

While the biological activity of this compound shows promise, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. Current efforts are focused on:

- Developing more potent analogs through rational design and high-throughput screening.

- Investigating the compound's effects on other cellular pathways, particularly those involved in inflammation and neurodegeneration.

- Conducting in vivo studies to assess the compound's efficacy and safety profile in animal models of disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.